molecular formula C9H7ClN2O3 B1396244 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride CAS No. 1185300-03-1

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride

Cat. No.: B1396244
CAS No.: 1185300-03-1
M. Wt: 226.61 g/mol
InChI Key: LSIGZSGHORQZTP-UHFFFAOYSA-N
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Description

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride is a heterocyclic compound that features a fused pyridine and pyrimidine ring system

Scientific Research Applications

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:

Future Directions

The future directions for the study of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives could involve further exploration of their synthesis methods, potential applications, and biological activities. For instance, their anti-HIV-1 activity suggests potential for development into new therapeutic agents .

Biochemical Analysis

Biochemical Properties

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in π-stacking interactions with adenosine terminal bases . This interaction suggests that the compound may influence nucleic acid structures and functions. Additionally, the compound’s ability to chelate metal ions, such as Mg2+, indicates its potential role in enzyme inhibition or activation .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with nucleic acids can lead to changes in gene expression, potentially affecting cellular functions . Moreover, its ability to chelate metal ions may impact cellular metabolism by modulating enzyme activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s keto oxygen atom at position C-4 and nitrogen atom of the pyrimidine ring are crucial for its binding to metal ions, such as Mg2+ . This chelation can inhibit or activate enzymes, leading to changes in gene expression and cellular functions . Additionally, the compound’s π-stacking interactions with nucleic acids further contribute to its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable at room temperature, ensuring its efficacy in long-term experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe usage . Detailed dosage studies are essential to determine the optimal concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to chelate metal ions, such as Mg2+, suggests its role in modulating enzyme activities and metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound may possess targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . These factors are crucial for its efficacy in biochemical reactions and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride apart is its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.ClH/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8;/h1-5H,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIGZSGHORQZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185300-03-1
Record name 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185300-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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